molecular formula C17H24N2O6S2 B2529457 (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1448123-63-4

(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2529457
CAS No.: 1448123-63-4
M. Wt: 416.51
InChI Key: BHIDDOLIASVEOY-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound that features both piperidine and morpholine functional groups

Preparation Methods

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and morpholine intermediates, followed by their sulfonylation and subsequent coupling to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of the target molecule. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other compounds with similar structures, (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is unique due to its combination of piperidine and morpholine groups. Similar compounds include:

  • (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinyl)phenyl)methanone
  • (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)benzyl)methanone

These compounds may share some properties but differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S2/c1-26(21,22)15-6-8-18(9-7-15)17(20)14-2-4-16(5-3-14)27(23,24)19-10-12-25-13-11-19/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIDDOLIASVEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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